Diethyl 1H-indole-2,6-dicarboxylate chemical properties
Diethyl 1H-indole-2,6-dicarboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Diethyl 1H-indole-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Diethyl 1H-indole-2,6-dicarboxylate. Indole derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities. This document collates available data on the physicochemical properties, spectral characteristics, and synthetic methodologies related to Diethyl 1H-indole-2,6-dicarboxylate, presenting it in a manner that is accessible and informative for researchers, scientists, and professionals in the field of drug development. While specific biological activity data for this compound is limited in publicly accessible literature, this guide will also touch upon the known biological roles of structurally similar indole dicarboxylates to provide a context for future research and application.
Chemical and Physical Properties
Diethyl 1H-indole-2,6-dicarboxylate is a solid organic compound.[1] Its core structure consists of a bicyclic indole ring system with ethyl ester functional groups at the 2 and 6 positions. The presence of these functional groups significantly influences the molecule's polarity, solubility, and reactivity.
Table 1: Physicochemical Properties of Diethyl 1H-indole-2,6-dicarboxylate
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄ | [2] |
| Molecular Weight | 261.27 g/mol | [2] |
| CAS Number | 107516-75-6 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 119°C to 121°C | [3] |
| Boiling Point | Not available | |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 207.9 ± 23.2 °C | [3] |
Table 2: Solubility Data
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections describe the expected spectral characteristics of Diethyl 1H-indole-2,6-dicarboxylate based on data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Diethyl 1H-indole-2,6-dicarboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the protons of the two ethyl ester groups.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~9.0 - 10.0 | br s | 1H |
| Aromatic H | ~7.0 - 8.5 | m | 3H |
| C(3)-H | ~7.0 | s | 1H |
| -OCH₂CH₃ (x2) | ~4.4 | q | 4H |
| -OCH₂CH₃ (x2) | ~1.4 | t | 6H |
Note: These are predicted values based on typical chemical shifts for indole derivatives and may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~160 - 170 |
| Aromatic C | ~110 - 140 |
| -OCH₂CH₃ | ~60 - 65 |
| -OCH₂CH₃ | ~14 - 15 |
Note: These are predicted values and can be influenced by the solvent and experimental setup.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For Diethyl 1H-indole-2,6-dicarboxylate, the molecular ion peak (M⁺) would be expected at m/z = 261.
Key Fragmentation Pathways:
-
Loss of an ethoxy group (-OCH₂CH₃) from the ester functionalities.
-
Loss of an entire ethyl ester group (-COOCH₂CH₃).
-
Cleavage of the indole ring structure under high-energy ionization.
Experimental Protocols
Synthesis of Diethyl 1H-indole-2,6-dicarboxylate
While a specific, detailed experimental protocol for the synthesis of Diethyl 1H-indole-2,6-dicarboxylate is not widely published, a plausible synthetic route can be derived from established methods for preparing similar indole derivatives, such as the Fischer indole synthesis.[4]
General Procedure:
-
Reaction Setup: A suitable substituted phenylhydrazine is reacted with an appropriate keto-ester in a suitable solvent (e.g., ethanol, acetic acid) in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the cyclization and formation of the indole ring.
-
Work-up: Upon completion, the reaction mixture is cooled and poured into water. The crude product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The extracted product is purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of Diethyl 1H-indole-2,6-dicarboxylate.
Analytical Methods
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to get a preliminary assessment of the purity of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): For more accurate purity determination and for purification of small quantities, HPLC is the method of choice. A reverse-phase column with a mobile phase of acetonitrile and water is a common system for such compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Biological Activity and Potential Applications
The indole nucleus is a privileged scaffold in medicinal chemistry, with indole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for Diethyl 1H-indole-2,6-dicarboxylate is scarce in the public domain, the presence of the dicarboxylate functionality suggests several potential avenues for its application in drug development.
The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides, or other derivatives, allowing for the exploration of a diverse chemical space. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Structurally related indole dicarboxylates have been investigated for their potential as:
-
Enzyme inhibitors: The carboxylic acid derivatives could potentially interact with the active sites of various enzymes.
-
Receptor ligands: The indole scaffold is known to interact with a variety of biological receptors.
-
Antimicrobial agents: Indole derivatives have shown promise as antibacterial and antifungal agents.
Further research, including in vitro and in vivo assays, is required to elucidate the specific biological activities of Diethyl 1H-indole-2,6-dicarboxylate.
Caption: A hypothetical signaling pathway for an indole derivative.
Conclusion
Diethyl 1H-indole-2,6-dicarboxylate is a versatile building block for organic synthesis with potential applications in the development of new therapeutic agents. This guide has summarized its key chemical and physical properties, along with expected spectral data and general synthetic approaches. While direct biological data is currently limited, the established importance of the indole scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. 107516-75-6[Diethyl1H-indole-2,6-dicarboxylate]- Acmec Biochemical [acmec.com.cn]
- 3. Diethyl 1H-indole-2,6-dicarboxylate|CAS 107516-75-6 [benchchem.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
